N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a pyridine ring and a cyclopropyl group. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing similar triazoloquinazoline compounds . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, microwave irradiation).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted triazoloquinazoline compounds.
Scientific Research Applications
N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
Pyrazolo[5,1-c][1,2,4]triazines: Exhibits antiviral and antitumor activities.
Uniqueness
N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine stands out due to its unique combination of a triazoloquinazoline core with a pyridine ring and a cyclopropyl group. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14N6 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-cyclopropyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H14N6/c1-2-6-14-13(5-1)16-21-15(11-4-3-9-18-10-11)22-23(16)17(20-14)19-12-7-8-12/h1-6,9-10,12H,7-8H2,(H,19,20) |
InChI Key |
JLYMCIGFWUOAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.